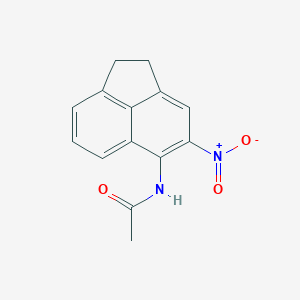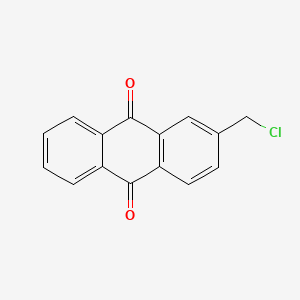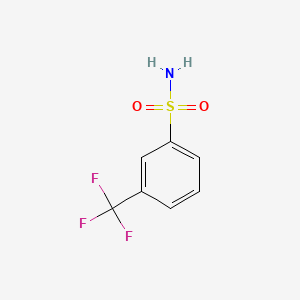
3-(Trifluoromethyl)benzenesulfonamide
Vue d'ensemble
Description
3-(Trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C7H6F3NO2S . It has an average mass of 225.188 Da and a monoisotopic mass of 225.007126 Da .
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)benzenesulfonamide-related compounds has been reported in several studies. For instance, the synthesis of [18F]4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide ([18F]celecoxib), a selective COX-2 inhibitor, was achieved via a bromide to [18F]F- exchange reaction . Another study reported the synthesis of a new set of 15 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives with the aim of developing new antimalarial lead compounds .
Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)benzenesulfonamide can be analyzed using various spectroscopic techniques .
Chemical Reactions Analysis
3-(Trifluoromethyl)benzenesulfonamide can participate in various chemical reactions. For instance, it can be used as a precursor for radiolabeling . It can also react with dimethylcyanamide 146 in a [4 + 2]-cycloaddition to give 147 in 48–88% yields .
Physical And Chemical Properties Analysis
3-(Trifluoromethyl)benzenesulfonamide has a molecular weight of 225.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . Its exact mass is 225.00713409 g/mol .
Applications De Recherche Scientifique
Synthesis and Pharmacological Analysis :
- A study reported the synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides, exploring their effects on a pathological pain model in mice. The synthesized compounds showed anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders, comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).
Antimalarial Drug Development :
- A study utilized a rational approach to synthesize 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives as potential antimalarial prototypes. The synthesized derivatives showed promise as lead compounds for new antimalarial drug development (Boechat et al., 2011).
Human Beta3-adrenergic Receptor Agonists :
- Research identified compounds with a 1,2,3-triazole-substituted benzenesulfonamide as potent and selective human beta3-adrenergic receptor agonists. These compounds, including the trifluoromethylbenzyl analogue, stimulated lipolysis and showed oral bioavailability (Brockunier et al., 2000).
Progesterone Receptor Antagonists :
- A study developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor (PR) antagonists. The 3-trifluoromethyl derivative exhibited potent PR-antagonistic activity and high binding affinity, suggesting its potential as a selective PR modulator (Yamada et al., 2016).
Chemical Transformations and Diverse Scaffolds :
- The incorporation of the (trifluoromethyl)thio group into benzo[e][1,2]thiazine 1,1-dioxides via reaction with trifluoromethanesulfanylamide was explored. This transformation process facilitates the generation of diverse privileged scaffolds (Xiao et al., 2013).
Kynurenine 3-hydroxylase Inhibitors :
- Synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides were found to be high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme significant in neuroscience. The compounds showed potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Carbonic Anhydrase Inhibitors :
- Research synthesized and characterized benzenesulfonamides incorporating triazole moieties as potent carbonic anhydrase inhibitors.
These inhibitors displayed potential in lowering intraocular pressure in glaucoma models (Nocentini et al., 2016).
Anti-Inflammatory and Anticancer Agents :
- A study synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, which showed anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties (Küçükgüzel et al., 2013).
Molecular Structure Studies :
- The molecular structure and conformational properties of benzenesulfonamide were analyzed through gas electron diffraction and quantum chemical methods, providing insights into the molecule's structural dynamics (Petrov et al., 2006).
Inhibitory Activity against Carbonic Anhydrase Isoforms :
- Novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives with a benzenesulfonamide arm were synthesized, showing promising inhibitory activity against carbonic anhydrase isoforms, which are relevant in anticancer drug development (Aimene et al., 2019).
Investigation of Antioxidant and Enzyme Inhibitory Profile :
- A series of benzenesulfonamides incorporating 1,3,5-triazine structural motifs were investigated for their antioxidant properties and inhibitory activity against various enzymes related to Alzheimer, Parkinson, and pigmentation disorders (Lolak et al., 2020).
- **:- Research on iron-catalyzed cross-coupling of chlorobenzosulfonamides with alkyl Grignard reagents demonstrated the production of alkylated benzosulfonamides. These compounds are significant in the synthesis of pharmaceuticals, agrochemicals, and plasticizers, offering a sustainable approach to creating alkylated aromatics (Bisz & Szostak, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)5-2-1-3-6(4-5)14(11,12)13/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTVRDMZQSHCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288176 | |
| Record name | 3-(Trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)benzenesulfonamide | |
CAS RN |
672-58-2 | |
| Record name | 672-58-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

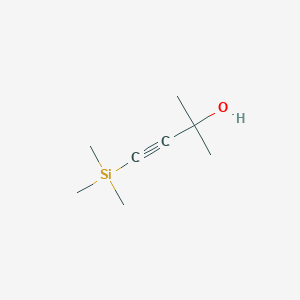
![2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B1347210.png)
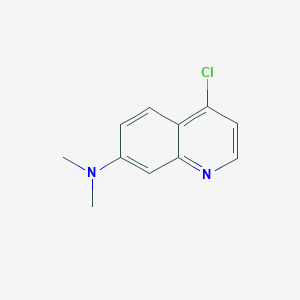
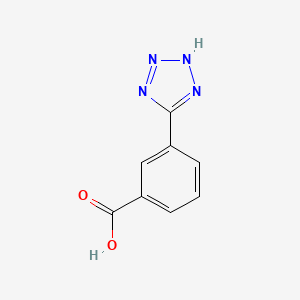

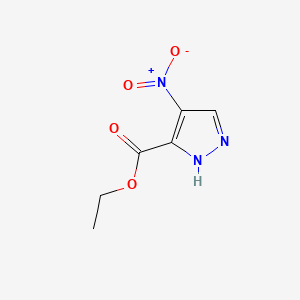

![8-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1347223.png)

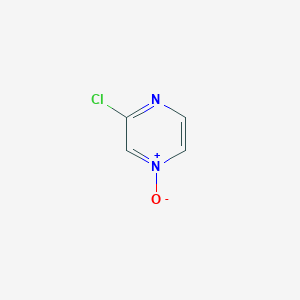
![4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1347226.png)

